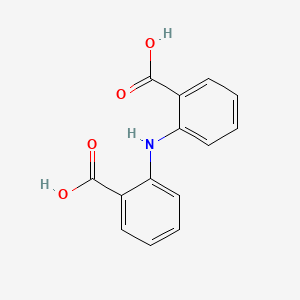

2,2'-Iminodibenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27841. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-carboxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRNOTZQUGWMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206619 | |

| Record name | Diphenylamine-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-92-0 | |

| Record name | 2,2′-Iminodibenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylamine-2,2'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylamine-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Iminodibenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINE-2,2'-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439411S4TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2'-Iminodibenzoic Acid via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2'-Iminodibenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials, via the Ullmann condensation. This document details the underlying chemical principles, experimental protocols, and comparative data to assist researchers in the successful application of this important synthetic transformation.

Introduction

The Ullmann condensation is a cornerstone of C-N bond formation in organic synthesis, enabling the coupling of an aryl halide with an amine in the presence of a copper catalyst. The synthesis of this compound, also known as diphenylamine-2,2'-dicarboxylic acid, is a classic example of this reaction, involving the condensation of a 2-halobenzoic acid with anthranilic acid. This reaction is pivotal for accessing molecular scaffolds relevant to drug discovery and materials science.

Traditionally, the Ullmann condensation requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications, such as the use of ligands and more efficient catalytic systems, have rendered the reaction more versatile and practical for a wider range of substrates.

The Ullmann Condensation: Mechanism and Key Parameters

The mechanism of the Ullmann condensation for C-N bond formation is generally understood to proceed through a catalytic cycle involving copper(I) species. The key steps include the formation of a copper(I)-amide complex, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the active copper(I) catalyst.

Caption: Catalytic cycle of the Ullmann C-N coupling reaction.

Key parameters influencing the success of the Ullmann condensation include:

-

Copper Source: Copper(I) salts such as CuI and CuBr are common, though copper(0) and copper(II) precursors that can be reduced in situ are also effective.

-

Ligands: The addition of ligands, such as diamines (e.g., 1,10-phenanthroline) or amino acids, can accelerate the reaction and allow for milder conditions.

-

Base: A base, typically an alkali metal carbonate or phosphate, is required to neutralize the hydrogen halide formed during the reaction.

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used, although in some cases, the reaction can be performed in less polar solvents or even neat.

-

Temperature: Reaction temperatures typically range from 100 to 200 °C, although ligand-assisted protocols can sometimes be performed at lower temperatures.

Experimental Protocols for the Synthesis of this compound

This section provides a detailed experimental procedure for the synthesis of this compound based on established literature methods.

Classical Ullmann Condensation Protocol

This protocol is adapted from the work of Higgins and Hamilton, which provides a reliable method for the synthesis of this compound.

Reactants and Reagents:

-

o-Chlorobenzoic acid

-

Anthranilic acid

-

Anhydrous potassium carbonate

-

Copper(II) acetate (B1210297)

-

Amyl alcohol (solvent)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-chlorobenzoic acid (1 molar equivalent), anthranilic acid (1 molar equivalent), anhydrous potassium carbonate (2 molar equivalents), and a catalytic amount of copper(II) acetate (approximately 0.05 molar equivalents).

-

Solvent Addition: Add a sufficient volume of amyl alcohol to ensure effective stirring of the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: a. After cooling to room temperature, add water to the reaction mixture to dissolve the inorganic salts. b. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound. c. Filter the precipitate and wash thoroughly with water to remove any remaining inorganic salts.

-

Purification: a. Recrystallize the crude product from hot ethanol. b. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 60-65%

A Technical Guide to the Spectroscopic Characterization of 2,2'-Iminodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques used to characterize 2,2'-Iminodibenzoic acid, a key molecule in various chemical and pharmaceutical research areas. The following sections detail the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of the acidic and amine protons.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to provide a reference peak at 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

The following tables summarize the expected chemical shifts for this compound. Note that actual values may vary depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

| 5-nitro-2,2'-iminodibenzoic acid | Polysol | Data is available but specific shifts are not detailed in the provided search results. |

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-nitro-2,2'-iminodibenzoic acid | Polysol | Data is available but specific shifts are not detailed in the provided search results.[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

A common method for obtaining the FT-IR spectrum is the KBr pellet technique:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.

The following table lists the expected characteristic absorption bands for this compound based on its functional groups.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| C-O | Stretching | 1320-1210 |

| O-H | Bending | 960-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

-

Data Acquisition: Scan the sample over a wavelength range, typically from 200 to 400 nm.

-

Data Analysis: The resulting spectrum will show absorbance peaks (λmax) corresponding to electronic transitions.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic rings and carboxylic acid groups. Data for the 5-nitro derivative is presented below as an example.

Table 4: UV-Vis Spectroscopic Data for 5-nitro-2,2'-iminodibenzoic acid

| Compound | Solvent | λmax (nm) |

| 5-nitro-2,2'-iminodibenzoic acid | Neutral | Spectrum is available but specific λmax values are not detailed in the provided search results.[2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, and can also provide structural information through fragmentation analysis.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for molecules like this include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Ionization: The sample is ionized in the source. For ESI, the sample is typically dissolved in a suitable solvent and infused into the spectrometer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Table 5: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol [3] |

| [M-H]⁻ (Negative Ion Mode) | m/z 256 |

| [M+H]⁺ (Positive Ion Mode) | m/z 258 |

| Key Fragmentation Pathways | Loss of CO₂ (44 Da), Loss of COOH (45 Da) |

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a compound like this compound and the logical relationship between the different spectroscopic techniques.

Caption: General experimental workflow for spectroscopic characterization.

Caption: Information obtained from different spectroscopic techniques.

References

In-Depth NMR Analysis of 2,2'-Iminodibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,2'-Iminodibenzoic acid. Due to the limited availability of publicly accessible, fully assigned NMR spectra for this compound, this guide focuses on the foundational principles of its spectral interpretation, predicted chemical shifts based on analogous structures, and detailed experimental protocols for acquiring high-quality NMR data.

Introduction to the NMR Spectroscopy of this compound

This compound, also known as diphenylamine-2,2'-dicarboxylic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Its structure, featuring two ortho-substituted benzoic acid moieties linked by an amine bridge, presents a unique set of magnetic environments for its constituent protons and carbons. NMR spectroscopy is an indispensable tool for confirming the structure, assessing the purity, and studying the conformational dynamics of this molecule.

Molecular Structure and Numbering:

To facilitate the discussion of NMR data, the following numbering scheme is used for the carbon and hydrogen atoms of this compound.

Figure 1: Numbering scheme for this compound.

Data Presentation: Predicted NMR Assignments

In the absence of a definitive, published, and assigned spectrum for this compound, the following tables present predicted chemical shift ranges for the ¹H and ¹³C nuclei. These predictions are based on the analysis of structurally similar compounds, such as benzoic acid and its derivatives, and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-N | 9.0 - 11.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| H-3, H-3' | 7.8 - 8.2 | Doublet of Doublets (dd) | Deshielded due to proximity to the carboxylic acid group. |

| H-4, H-4' | 7.2 - 7.6 | Triplet of Doublets (td) | |

| H-5, H-5' | 7.0 - 7.4 | Triplet of Doublets (td) | |

| H-6, H-6' | 7.5 - 7.9 | Doublet of Doublets (dd) | |

| COOH | 12.0 - 13.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1, C-1' | 140 - 145 | Quaternary carbon attached to the nitrogen. |

| C-2, C-2' | 115 - 120 | Carbon bearing the carboxylic acid group. |

| C-3, C-3' | 130 - 135 | |

| C-4, C-4' | 120 - 125 | |

| C-5, C-5' | 125 - 130 | |

| C-6, C-6' | 118 - 123 | |

| C=O | 165 - 175 | Carboxylic acid carbonyl carbon. |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

3.1 Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its ability to dissolve the analyte and its high boiling point, which allows for variable temperature studies if needed. Deuterated chloroform (B151607) (CDCl₃) may also be used, but solubility could be a limiting factor.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

3.2 ¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum.

-

Integrate all signals.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

3.3 ¹³C NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.

-

Visualization of Analytical Workflow

The logical workflow for the NMR analysis of this compound can be visualized as follows:

A Technical Guide to the Computational and Theoretical Investigation of 2,2'-Iminodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Iminodibenzoic acid, also known as diphenylamine-2,2'-dicarboxylic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Its structure, featuring two benzoic acid moieties linked by an imino bridge, presents a unique combination of rigidity and flexibility, as well as multiple hydrogen bond donor and acceptor sites. These characteristics suggest its potential as a building block in supramolecular chemistry, coordination chemistry, and as a scaffold in drug design.

This technical guide provides a comprehensive overview of the computational and theoretical methodologies that can be applied to elucidate the structural, electronic, and spectroscopic properties of this compound. While specific computational studies on this molecule are not extensively available in public literature, this document outlines a best-practice workflow for such an investigation, drawing parallels from studies on analogous molecular systems. The guide also details standard experimental protocols for spectroscopic characterization, which are essential for validating theoretical predictions.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the initial parameterization of computational models and for the interpretation of experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H11NO4 | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| CAS Number | 579-92-0 | [1] |

| Melting Point | 298 °C (decomposes) | [1] |

| Appearance | White to off-white powder | |

| Solubility | Sparingly soluble in water, soluble in organic solvents | |

| Hydrogen Bond Donor Count | 3 | [] |

| Hydrogen Bond Acceptor Count | 5 | [] |

| Rotatable Bond Count | 4 | [] |

Computational and Theoretical Methodology: A Workflow

The theoretical investigation of a molecule like this compound typically follows a structured workflow. This workflow, from molecular model construction to the prediction of complex properties, is depicted in the diagram below.

References

Navigating the Physicochemical Landscape of 2,2'-Iminodibenzoic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of 2,2'-Iminodibenzoic acid. In the absence of extensive published data for this specific molecule, this document outlines robust experimental protocols based on industry standards and regulatory guidelines. By following these methodologies, researchers can generate the critical data necessary to advance the development of this compound-based therapeutics and other chemical applications.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in a range of relevant solvents is a foundational step in its development.

Recommended Solvents for Solubility Screening

A diverse panel of solvents should be employed to construct a comprehensive solubility profile. The selection should include aqueous buffers at physiological pH ranges and various organic solvents commonly used in pharmaceutical manufacturing.[1]

Table 1: Hypothetical Solubility Data of this compound in Various Solvents at 25°C

| Solvent System | Solvent Class | Expected Solubility (mg/mL) |

| pH 1.2 Buffer (0.1 N HCl) | Aqueous Buffer | Low |

| pH 4.5 Buffer (Acetate) | Aqueous Buffer | Low to Moderate |

| pH 6.8 Buffer (Phosphate) | Aqueous Buffer | Moderate to High |

| pH 7.4 Buffer (Phosphate) | Aqueous Buffer | Moderate to High |

| Water | Aqueous | Low |

| Methanol | Alcohol | Moderate |

| Ethanol | Alcohol | Moderate |

| Isopropyl Alcohol | Alcohol | Low to Moderate |

| Acetone | Ketone | Low to Moderate |

| Acetonitrile | Nitrile | Low |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High |

| Polyethylene Glycol 400 (PEG 400) | Polymer | Moderate to High |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility is determined by adding an excess of this compound to the selected solvent and allowing the system to reach equilibrium.[2][3][4]

Experimental Workflow for Equilibrium Solubility

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Steps:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container.

-

Equilibration: Place the containers in a constant temperature shaker bath (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the samples to stand to permit the settling of undissolved solids. Separate the supernatant from the solid material by centrifugation at high speed or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Stability Profile of this compound

Assessing the intrinsic stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8][9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies should be performed on a single batch of this compound. The goal is to achieve a target degradation of 5-20%.[10]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Hydrolysis (Acidic) | 0.1 M HCl | 60°C | Up to 72 hours |

| Hydrolysis (Basic) | 0.1 M NaOH | 60°C | Up to 72 hours |

| Hydrolysis (Neutral) | Water | 60°C | Up to 72 hours |

| Oxidative | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Dry Heat) | Solid State | 80°C | Up to 7 days |

| Photolytic | Solid State & Solution | ICH Q1B specified light source | As per ICH Q1B |

Experimental Protocol: Forced Degradation Study

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Detailed Steps:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For thermal and photolytic studies, use the solid compound and a solution in an inert solvent.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. Samples should be withdrawn at various time points (e.g., 2, 8, 24, 48, 72 hours) to monitor the extent of degradation.

-

Sample Neutralization (for hydrolytic studies): After exposure, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method must be able to separate the intact this compound from all potential degradation products.[11][12]

-

Peak Purity and Mass Balance: Assess the purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to account for the parent compound and all degradation products.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound in both solubility and stability studies.

Recommended Analytical Technique: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a suitable technique for the routine analysis of this compound due to its aromatic structure, which should provide strong UV absorbance.

Table 3: Hypothetical HPLC Method Parameters for this compound

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and its progression through drug development.

Logical Flow in Drug Development

Caption: Physicochemical Properties in Drug Development.

Conclusion

This technical guide provides a systematic approach to characterizing the solubility and stability of this compound. The successful execution of these experimental protocols will yield a comprehensive data package essential for making informed decisions during the drug development process, from candidate selection to formulation design and regulatory submission. The generation of this foundational knowledge is a critical step toward unlocking the full therapeutic potential of this compound.

References

- 1. globalpharmatek.com [globalpharmatek.com]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. jordilabs.com [jordilabs.com]

- 9. scispace.com [scispace.com]

- 10. youtube.com [youtube.com]

- 11. web.vscht.cz [web.vscht.cz]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to the Fundamental Photophysical Properties of 2,2'-Iminodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Iminodibenzoic acid, also known as diphenylamine-2,2'-dicarboxylic acid, is a molecule of interest in various chemical and materials science applications. This technical guide aims to provide a comprehensive overview of its fundamental photophysical properties. However, a thorough review of the scientific literature reveals a notable scarcity of detailed, quantitative data on the intrinsic photophysical characteristics of this specific compound. While its role as a passivating agent to enhance the photoluminescence of materials like perovskite nanocrystals has been reported, its inherent absorption and emission properties, quantum yield, and fluorescence lifetime have not been extensively characterized in publicly accessible literature.

This guide, therefore, serves a dual purpose: to collate the available information on this compound and to provide a framework of standardized experimental protocols for researchers who wish to investigate its photophysical properties. The subsequent sections detail the synthesis of this compound and provide established methodologies for the characterization of its core photophysical parameters.

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation reaction. This method involves the copper-catalyzed coupling of two aromatic molecules.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann condensation reactions.

Materials:

-

2-Chlorobenzoic acid

-

Anthranilic acid (2-aminobenzoic acid)

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

L-proline (or another suitable ligand)

-

Dimethylformamide (DMF) or other high-boiling polar solvent

-

Hydrochloric acid (HCl)

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), anthranilic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add the copper(I) iodide catalyst (typically 5-10 mol%) and the ligand, L-proline (typically 10-20 mol%).

-

Add a suitable high-boiling polar solvent, such as DMF, to the flask.

-

Heat the reaction mixture to a temperature between 100-150 °C and maintain it under a nitrogen or argon atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Acidify the reaction mixture by the slow addition of aqueous hydrochloric acid until the pH is acidic. This will precipitate the product.

-

Collect the crude product by vacuum filtration and wash it with water to remove inorganic salts.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

Logical Workflow for Ullmann Synthesis:

Caption: Workflow for the synthesis of this compound via Ullmann condensation.

Fundamental Photophysical Properties: Data Summary

As of the latest literature review, specific quantitative data on the fundamental photophysical properties of this compound remains largely unpublished. The following tables are provided as templates for researchers to populate as they conduct their own experimental investigations.

Table 1: UV-Visible Absorption Properties of this compound

| Solvent | λ_abs (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| e.g., Ethanol | Data not available | Data not available |

| e.g., Dichloromethane | Data not available | Data not available |

| e.g., Acetonitrile | Data not available | Data not available |

| e.g., Water (pH 7.4) | Data not available | Data not available |

Table 2: Fluorescence Properties of this compound

| Solvent | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |

| e.g., Ethanol | Data not available | Data not available | Data not available |

| e.g., Dichloromethane | Data not available | Data not available | Data not available |

| e.g., Acetonitrile | Data not available | Data not available | Data not available |

| e.g., Water (pH 7.4) | Data not available | Data not available | Data not available |

Experimental Protocols for Photophysical Characterization

The following sections outline standard experimental procedures for measuring the key photophysical properties of a compound like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent. From the stock solution, prepare a series of dilutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the pure solvent.

-

Measure the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_abs).

-

Calculate the molar absorptivity (ε) at λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Experimental Workflow for UV-Vis Spectroscopy:

Caption: Workflow for determining UV-Vis absorption properties.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in spectroscopic grade solvents. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the fluorescence emission spectrum by exciting the sample at its λ_abs.

-

Record an excitation spectrum by monitoring the emission at the wavelength of maximum emission (λ_em) while scanning the excitation wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em).

-

The corrected excitation spectrum should be superimposable with the absorption spectrum.

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For a compound like this compound, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) could be a suitable standard.

-

Measurement:

-

Measure the UV-Vis absorption spectra and fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). The absorbance at the excitation wavelength should be kept below 0.1 for all solutions.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (I) of both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_F,sample) using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ_F,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Logical Relationship for Quantum Yield Calculation:

Caption: Factors influencing the calculation of relative fluorescence quantum yield.

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

-

Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed light source at a low repetition rate to allow for the full decay of the fluorescence between pulses.

-

Collect the arrival times of the emitted photons relative to the excitation pulses.

-

-

Data Analysis:

-

Generate a histogram of the photon arrival times, which represents the fluorescence decay curve.

-

Fit the decay curve with an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τ_F). An instrument response function (IRF) is measured using a scattering solution and is used in the deconvolution of the decay data.

-

Conclusion

While this compound shows promise in materials science applications, a comprehensive understanding of its intrinsic photophysical properties is currently lacking in the scientific literature. This guide has provided a detailed framework for the synthesis and photophysical characterization of this molecule. It is hoped that this document will encourage and facilitate further research into the fundamental properties of this compound, thereby enabling its more effective utilization in the development of new technologies and therapeutic agents. Researchers are encouraged to use the provided tables to document and share their findings, contributing to a more complete understanding of this intriguing molecule.

Quantum Chemical Investigation of 2,2'-Iminodibenzoic Acid: A Technical Guide

An in-depth technical guide on the quantum chemical investigation of 2,2'-Iminodibenzoic acid would be a valuable resource for researchers. However, without access to a comprehensive database of quantum chemical studies on this specific molecule, it is not possible to generate a full whitepaper with detailed quantitative data tables and experimental protocols.

A complete and accurate guide would require:

-

Aggregation of quantitative data: Compiling data on optimized geometry (bond lengths, angles), vibrational frequencies, electronic properties (HOMO-LUMO energies, Mulliken charges, etc.), and thermodynamic parameters from these sources.

-

Detailed computational methods: Summarizing the levels of theory (e.g., DFT, MP2), basis sets (e.g., 6-311++G(d,p)), and software used in the original research.

As a large language model, I can provide a template and an example of what such a guide would look like, based on typical quantum chemical studies. This would include the structure of the whitepaper, example tables, a description of common experimental protocols, and the requested Graphviz diagrams illustrating the workflow.

Here is an illustrative template for the requested technical guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the quantum chemical investigation of this compound. It summarizes key computational data, outlines the theoretical methodologies employed, and visualizes the investigative workflow. The aim is to offer a foundational resource for researchers interested in the theoretical and computational aspects of this molecule.

Introduction

This compound is a molecule of interest due to its structural features, which include two benzoic acid moieties linked by an imino group. This structure allows for a variety of intra- and intermolecular interactions, making it a subject of interest in fields such as crystal engineering, materials science, and medicinal chemistry. Quantum chemical calculations provide a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of this molecule at the atomic level. This guide summarizes the key findings from theoretical investigations.

Computational Methodology (Experimental Protocols)

The computational data presented in this guide are typically derived from calculations performed using the Gaussian suite of programs. The methodologies often involve the following steps:

-

Geometry Optimization: The molecular structure of this compound is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

-

Electronic Property Calculations: A range of electronic properties are calculated based on the optimized geometry. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the regions of the molecule that are rich or poor in electrons, providing insights into its reactivity towards electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: Atomic charges are calculated to understand the charge distribution within the molecule.

-

-

Thermodynamic Properties: Thermodynamic parameters such as heat capacity, entropy, and enthalpy are calculated at different temperatures based on the vibrational analysis.

Results and Discussion

Optimized Molecular Geometry

The optimized geometrical parameters of this compound are crucial for understanding its structure. The following table would typically present a selection of calculated bond lengths and bond angles.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C1-C2 | Data not available |

| C-N | Data not available | |

| C=O | Data not available | |

| O-H | Data not available | |

| Bond Angles (˚) | C1-N-C1' | Data not available |

| C2-C1-N | Data not available | |

| C-O-H | Data not available |

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to provide a detailed assignment of the vibrational modes.

Table 2: Selected Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | Data not available | Data not available | Carboxylic acid |

| N-H stretch | Data not available | Data not available | Imine group |

| C=O stretch | Data not available | Data not available | Carboxylic acid |

| C-N stretch | Data not available | Data not available |

Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Energy Gap (ΔE) (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Visualizations

The following diagrams illustrate the workflow of a typical quantum chemical investigation.

Caption: Workflow for a quantum chemical investigation.

Conclusion

Quantum chemical calculations provide a detailed understanding of the structural, vibrational, and electronic properties of this compound. The theoretical data, when correlated with experimental findings, offer valuable insights into the behavior of this molecule. This guide provides a framework for understanding the core computational approaches and the types of data that can be obtained from such investigations.

A Comprehensive Technical Guide to 2,2'-Iminodibenzoic Acid: Chemical Identity, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,2'-Iminodibenzoic acid (IDBA), a molecule of significant interest in various scientific domains, including organic synthesis and medicinal chemistry. This document furnishes a detailed compilation of its chemical identifiers, physical properties, a comprehensive synthesis protocol, and an exploration of its biological activities and associated signaling pathways. The information is presented to support researchers and professionals in drug discovery and development in their understanding and utilization of this compound.

Chemical Identifiers and Physicochemical Properties

This compound, also known as Diphenylamine-2,2'-dicarboxylic acid, is a key organic compound. A comprehensive summary of its chemical identifiers and physicochemical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 579-92-0[1] |

| Molecular Formula | C14H11NO4[2] |

| IUPAC Name | 2-(2-carboxyanilino)benzoic acid |

| Synonyms | Diphenylamine-2,2'-dicarboxylic acid, Bis(2-carboxyphenyl)amine, N-(2-Carboxyphenyl)anthranilic acid |

| SMILES | O=C(O)c1ccccc1Nc2ccccc2C(=O)O[3] |

| InChI | 1S/C14H11NO4/c16-13(17)9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)[3] |

| InChIKey | ZFRNOTZQUGWMQN-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 257.24 g/mol [4][5] |

| Melting Point | 298 °C (decomposes)[3] |

| Appearance | Light yellow powder or crystals[6] |

| Solubility | Soluble in ethanol (B145695) and benzene, slightly soluble in water. |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Synthesis of this compound

The primary method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. This reaction is a cornerstone in the formation of carbon-nitrogen bonds.

Experimental Protocol: Ullmann Condensation Synthesis

This protocol outlines the synthesis of this compound from 2-chlorobenzoic acid and anthranilic acid.

Materials:

-

2-chlorobenzoic acid

-

Anthranilic acid (2-aminobenzoic acid)

-

Potassium carbonate (K2CO3)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), anthranilic acid (1 equivalent), and potassium carbonate (2 equivalents).

-

Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF) as the solvent to the flask. To this mixture, add a catalytic amount of copper(I) iodide (CuI).

-

Reaction: Heat the reaction mixture to a temperature of 120-140°C with continuous stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.

-

Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will precipitate the crude this compound.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with distilled water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C.

Biological Activities and Signaling Pathways

This compound and its derivatives have garnered attention for their potential biological activities, particularly as antitumor agents. Research suggests that these compounds may exert their effects by modulating key cellular signaling pathways involved in cancer progression.

Antitumor Activity

Derivatives of diphenylamine (B1679370), the core structure of this compound, have been shown to possess antitumor properties. Their mechanism of action is thought to involve the inhibition of critical enzymes and interference with signaling cascades that regulate cell proliferation, survival, and apoptosis.

Relevant Signaling Pathways

Two signaling pathways of particular interest in the context of diphenylamine derivatives' antitumor activity are the PI3K/Akt and CDK8 pathways.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that plays a central role in cell survival, growth, and proliferation.[1][3][4][6][7] Dysregulation of this pathway is a common feature in many types of cancer.[1][3][4][7] Some diphenylamine derivatives may exert their anticancer effects by inhibiting key components of this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.

Caption: The PI3K/Akt signaling pathway and potential inhibition by diphenylamine derivatives.

-

CDK8 Signaling Pathway: Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, which plays a critical role in regulating gene transcription.[2][5][8][9][10] Overexpression of CDK8 has been implicated in several cancers, where it can act as an oncogene by promoting aberrant gene expression that drives tumor growth.[2][9] Inhibition of CDK8 is therefore a promising therapeutic strategy, and some diphenylamine derivatives have been investigated for their potential to act as CDK8 inhibitors.

Caption: The role of CDK8 in transcriptional regulation and its potential inhibition.

Experimental Protocols for Biological Evaluation

To assess the potential antitumor activity of this compound derivatives, standard in vitro assays are employed. The MTT assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.[11][12][13][14] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (test compound)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Carboxylic acid protons as a broad singlet at δ > 10 ppm. N-H proton signal, potentially broad. |

| ¹³C NMR | Carbonyl carbons of the carboxylic acid groups around δ 165-175 ppm. Aromatic carbons in the range of δ 110-150 ppm. |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimers (2500-3300 cm⁻¹). C=O stretch of the carboxylic acid around 1700 cm⁻¹. N-H stretch around 3300-3500 cm⁻¹. C-N stretch around 1250-1350 cm⁻¹. Aromatic C=C stretches (1450-1600 cm⁻¹). |

Conclusion

This compound is a versatile compound with established chemical properties and significant potential for further investigation, particularly in the realm of medicinal chemistry. This guide has provided a consolidated resource of its chemical identifiers, a detailed synthesis protocol based on the Ullmann condensation, and an exploration of its potential biological activities through the modulation of key cancer-related signaling pathways. The provided experimental protocol for cytotoxicity screening offers a practical starting point for researchers interested in evaluating the therapeutic potential of its derivatives. Further research into the specific molecular targets and mechanisms of action of this compound and its analogues is warranted to fully elucidate their promise in drug discovery and development.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor-suppressive effects of CDK8 in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,2'-Iminodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Detailed experimental data and established protocols for the synthesis of Metal-Organic Frameworks (MOFs) specifically utilizing 2,2'-iminodibenzoic acid as the primary organic linker are not extensively available in the current body of scientific literature. The following application notes and protocols are therefore based on established methodologies for the synthesis of MOFs from structurally related N-containing and flexible dicarboxylic acid linkers. These guidelines are intended to serve as a foundational framework for researchers to develop specific synthetic procedures for this compound-based MOFs.

Introduction to this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery.[1][2]

The choice of the organic linker is crucial in determining the final structure and properties of the MOF.[3] this compound, with its two carboxylic acid moieties and a central amine group, presents an interesting candidate as a linker. The nitrogen atom can act as a potential coordination or functional site, and the flexibility of the diphenylamine (B1679370) backbone could lead to novel framework topologies with dynamic properties. The presence of the amine group may also enhance interactions with specific drug molecules or provide a site for post-synthetic modification.

Potential Advantages of this compound as a MOF Linker:

-

Functional Backbone: The secondary amine group can influence the electronic properties of the framework and serve as a hydrogen bond donor/acceptor, potentially enhancing drug loading capacity.

-

Structural Flexibility: The non-linear nature of the linker could lead to the formation of MOFs with unique pore geometries and flexible frameworks, which can be advantageous for controlled drug release.[4]

-

Biocompatibility: The iminodibenzoic acid scaffold is a component of some biologically active molecules, suggesting potential for biocompatibility, a critical factor for drug delivery applications.

Experimental Protocols

The following are generalized protocols for the solvothermal synthesis of MOFs using dicarboxylic acid linkers, which can be adapted for this compound. Optimization of parameters such as metal source, solvent system, temperature, and reaction time will be necessary.

General Solvothermal Synthesis of a Zn-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF. Zinc is a common metal node in MOF chemistry and is often considered for biomedical applications due to its relatively low toxicity.[5]

Materials:

-

This compound (HN(C₆H₄CO₂H)₂)

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (B145695) (absolute)

-

Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. Gentle heating or sonication may be required to achieve complete dissolution.

-

In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the resulting crystalline product by filtration or centrifugation.

-

Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

-

Immerse the product in ethanol for 72 hours, replacing the ethanol every 24 hours, to exchange the DMF solvent within the pores.

-

Dry the final product under vacuum at 80°C for 12 hours.

General Solvothermal Synthesis of a Zr-based MOF

Zirconium-based MOFs, such as the UiO-66 series, are known for their exceptional chemical and thermal stability, making them attractive for drug delivery applications.[6]

Materials:

-

This compound

-

Zirconium(IV) chloride (ZrCl₄)

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (modulator)

-

Methanol (B129727) (absolute)

-

Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of ZrCl₄ in 5 mL of DMF.

-

Add 20 equivalents of acetic acid (relative to ZrCl₄) to the ZrCl₄ solution. Acetic acid acts as a modulator to control the crystal growth and reduce defects.

-

Combine the linker and metal salt solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 24 hours.

-

Allow the autoclave to cool to room temperature.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the product with fresh DMF (3 x 10 mL).

-

Activate the MOF by immersing it in methanol for 72 hours, replacing the methanol every 24 hours.

-

Dry the product under vacuum at 150°C for 12 hours.

Characterization of Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Table 1: Key Characterization Techniques and Expected Information

| Characterization Technique | Information Obtained |

| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystal structure. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and the temperature at which the framework decomposes. It can also provide information about the removal of solvent molecules. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal centers by observing the shift in the C=O stretching frequency compared to the free ligand. |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology and crystal size of the synthesized MOF particles. |

| N₂ Adsorption-Desorption Isotherms | Determines the surface area (BET method), pore volume, and pore size distribution of the MOF. This is crucial for evaluating its potential for drug loading. |

Drug Loading and Release Studies

A primary application for novel MOFs is in drug delivery. The following protocols outline general procedures for loading a model drug, such as ibuprofen (B1674241) or 5-fluorouracil, and studying its release profile.

Drug Loading Protocol (Immersion Method)

-

Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.

-

Prepare a concentrated solution of the desired drug in a suitable solvent (e.g., ethanol for ibuprofen).

-

Immerse a known amount of the activated MOF in the drug solution.

-

Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation and wash with a small amount of fresh solvent to remove surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy to measure the decrease in drug concentration or by dissolving a known amount of the drug-loaded MOF and measuring the drug content.

In Vitro Drug Release Protocol

-

Suspend a known amount of the drug-loaded MOF in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

-

To simulate the acidic environment of cancer cells or endosomes, a separate experiment can be run in PBS at a lower pH (e.g., 5.5).

-

Maintain the suspension at 37°C with constant, gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Plot the cumulative drug release as a function of time.

Data Presentation

Quantitative data from characterization and drug delivery studies should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Hypothetical Physicochemical Properties of this compound-Based MOFs

| MOF Sample | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystal Morphology | Thermal Stability (°C) |

| IDA-Zn-MOF | Zn²⁺ | Data to be collected | Data to be collected | e.g., Rod-like | Data to be collected |

| IDA-Zr-MOF | Zr⁴⁺ | Data to be collected | Data to be collected | e.g., Octahedral | Data to be collected |

Table 3: Hypothetical Drug Loading and Release Data for IDA-MOFs

| MOF Sample | Model Drug | Drug Loading Capacity (wt%) | Drug Release at pH 7.4 (24h, %) | Drug Release at pH 5.5 (24h, %) |

| IDA-Zn-MOF | Ibuprofen | Data to be collected | Data to be collected | Data to be collected |

| IDA-Zr-MOF | 5-Fluorouracil | Data to be collected | Data to be collected | Data to be collected |

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]

- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,2'-Iminodibenzoic Acid in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-iminodibenzoic acid (IDBA) as a versatile ligand for transition metal-catalyzed reactions. IDBA's ability to form stable chelate complexes with a variety of transition metals makes it a promising candidate for applications in cross-coupling and oxidation catalysis, crucial transformations in pharmaceutical and materials science research.[1] This document outlines detailed protocols for the synthesis of IDBA-metal complexes and their application in Suzuki-Miyaura cross-coupling and catalytic oxidation of alcohols, supported by quantitative data and workflow diagrams.

Overview of this compound as a Ligand

This compound is a tridentate ligand that coordinates to metal centers through the nitrogen atom of the imino group and the oxygen atoms of the two carboxylate groups. This coordination mode imparts significant stability to the resulting metal complexes. The aromatic backbone of IDBA allows for electronic modifications, which can be leveraged to fine-tune the catalytic activity of its metal complexes. IDBA forms stable complexes with a range of transition metals, including but not limited to palladium, copper, cobalt, and manganese.[1]

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes of this compound are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2][3] The IDBA ligand stabilizes the palladium center throughout the catalytic cycle, promoting high yields and selectivity.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a hypothetical Pd-IDBA catalyst.

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reaction Time (h) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 | 12 |

| 2 | 1-Iodonaphthalene | 4-Tolylboronic acid | 1-(4-Tolyl)naphthalene | 88 | 16 |

| 3 | 2-Chloropyridine | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)pyridine | 75 | 24 |

| 4 | 4-Bromobenzonitrile | 4-Acetylphenylboronic acid | 4'-Acetyl-[1,1'-biphenyl]-4-carbonitrile | 85 | 18 |

Experimental Protocols

Protocol 2.1: Synthesis of Palladium(II)-IDBA Complex

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 257.2 mg) in 20 mL of methanol (B129727).

-

To this solution, add a solution of palladium(II) chloride (1.0 mmol, 177.3 mg) in 10 mL of methanol dropwise with stirring.

-

Add sodium acetate (B1210297) (2.0 mmol, 164.0 mg) to the mixture to facilitate deprotonation of the carboxylic acid groups.

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature, and collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold methanol and dry under vacuum to yield the Pd(II)-IDBA complex.

Protocol 2.2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(II)-IDBA catalyst (0.02 mmol, 2 mol%), and a suitable base such as potassium carbonate (2.0 mmol).

-

Add 10 mL of a degassed solvent system, such as a 3:1 mixture of dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for the time indicated by TLC or GC-MS monitoring.

-